molecular formula C14H12O4 B594512 4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1215206-61-3

4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B594512
CAS No.: 1215206-61-3
M. Wt: 244.246
InChI Key: CJSQCDOAVLQBRY-UHFFFAOYSA-N
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Description

4’-Hydroxy-3’-methoxy-[1,1’-biphenyl]-3-carboxylic acid is a biphenyl derivative characterized by the presence of hydroxy, methoxy, and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Hydroxy-3’-methoxy-[1,1’-biphenyl]-3-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is carried out by reacting 4-methoxyphenylboronic acid with 2-bromo-6-iodobenzoic acid in the presence of a palladium catalyst, such as bis-triphenylphosphine palladium dichloride (PdCl2(PPh3)2), and a base like sodium carbonate (Na2CO3). The reaction is conducted in a mixture of water and tetrahydrofuran (THF) as solvents .

Industrial Production Methods

Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity 4’-Hydroxy-3’-methoxy-[1,1’-biphenyl]-3-carboxylic acid.

Chemical Reactions Analysis

Types of Reactions

4’-Hydroxy-3’-methoxy-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

    Oxidation: 4’-Methoxy-[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 4’-Hydroxy-3’-methoxy-[1,1’-biphenyl]-3-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Hydroxy-3’-methoxy-[1,1’-biphenyl]-3-carboxylic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4’-Hydroxy-[1,1’-biphenyl]-3-carboxylic acid: Lacks the methoxy group, which may affect its reactivity and binding properties.

    4’-Methoxy-[1,1’-biphenyl]-3-carboxylic acid: Lacks the hydroxy group, which may influence its solubility and interaction with biological targets.

    3’-Hydroxy-4’-methoxy-[1,1’-biphenyl]-3-carboxylic acid: Positional isomer with different spatial arrangement of functional groups, potentially leading to different chemical and biological properties.

Uniqueness

4’-Hydroxy-3’-methoxy-[1,1’-biphenyl]-3-carboxylic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and methoxy groups enhances its solubility and allows for diverse chemical modifications, making it a versatile compound in various applications.

Properties

IUPAC Name

3-(4-hydroxy-3-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-18-13-8-10(5-6-12(13)15)9-3-2-4-11(7-9)14(16)17/h2-8,15H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSQCDOAVLQBRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681811
Record name 4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-61-3
Record name 4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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